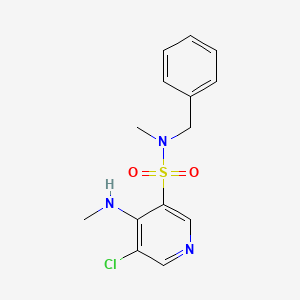
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the following structural formula:
C14H16ClN3O2S
This compound belongs to the sulfonamide class and contains a pyridine ring substituted with a benzyl group, a chlorine atom, and a methylamino group. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides. In this case, boron reagents containing a benzyl group and a chlorine atom can be coupled with a pyridine derivative.
Reaction Conditions:: The Suzuki–Miyaura coupling typically employs palladium catalysts, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a solvent like DMF or toluene. The reaction proceeds under mild conditions, making it suitable for complex molecules.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalyst loading, and purification steps ensures efficient production.
Chemical Reactions Analysis
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the chlorine or benzyl position.
Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anti-inflammatory properties.
Biological Studies: Researchers use it as a tool compound to study specific pathways or targets.
Industry: It could serve as a building block for other complex molecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide’s uniqueness lies in its specific substitution pattern and sulfonamide functionality.
Properties
Molecular Formula |
C14H16ClN3O2S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17) |
InChI Key |
OUQGABYASYWJMO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

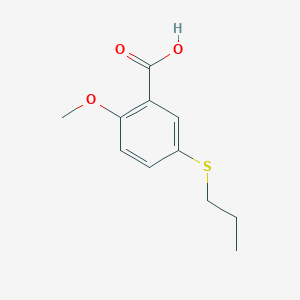
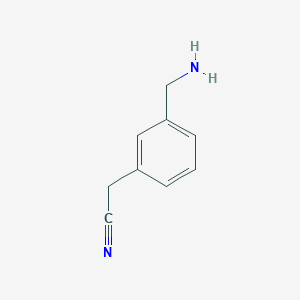
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)


![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
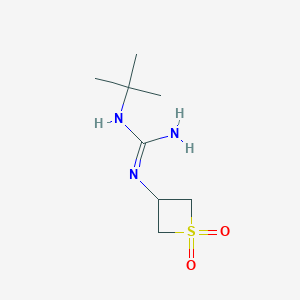

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
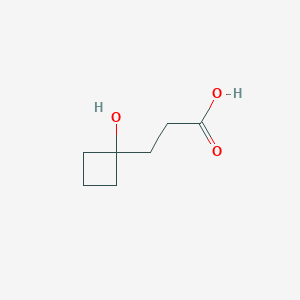
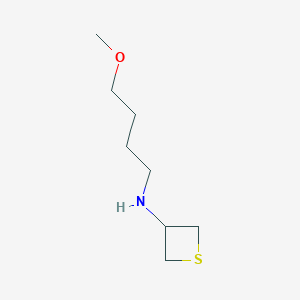
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
